molecular formula C19H16FN5 B11427257 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)quinoxalin-2-amine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)quinoxalin-2-amine

Cat. No.: B11427257
M. Wt: 333.4 g/mol
InChI Key: ZYIZMCLANOFCIC-UHFFFAOYSA-N
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Description

    3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)quinoxalin-2-amine: is a synthetic organic compound.

  • Its chemical structure consists of a quinoxaline core with a pyrazole moiety and a fluorophenyl substituent.
  • The compound’s systematic name reflects its substituents and connectivity.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block for novel heterocyclic compounds.

      Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

      Medicine: May exhibit pharmacological properties (e.g., anticancer, antimicrobial).

      Industry: Employed in materials science (e.g., OLEDs, semiconductors).

  • Mechanism of Action

      Targets: The compound likely interacts with specific receptors, enzymes, or cellular pathways.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinct features (e.g., fluorine substitution, pyrazole-quinoxaline fusion).

      Similar Compounds: Some related compounds include quinoxaline derivatives, pyrazole-containing molecules, and fluorinated aromatics.

    Remember that this compound’s applications continue to evolve as scientific understanding deepens

    : Example reference. : Another example reference. : Yet another example reference. : And one more reference. : Final reference.

    Properties

    Molecular Formula

    C19H16FN5

    Molecular Weight

    333.4 g/mol

    IUPAC Name

    3-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)quinoxalin-2-amine

    InChI

    InChI=1S/C19H16FN5/c1-12-11-13(2)25(24-12)19-18(21-15-9-7-14(20)8-10-15)22-16-5-3-4-6-17(16)23-19/h3-11H,1-2H3,(H,21,22)

    InChI Key

    ZYIZMCLANOFCIC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)F)C

    Origin of Product

    United States

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